

A Technical Guide to the Physicochemical Properties of Fluorescein Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein biotin is a versatile fluorescent probe that combines the high-affinity binding of biotin to avidin and streptavidin with the bright green fluorescence of fluorescein. This bifunctional molecule has become an indispensable tool in a wide array of biological and biochemical applications, including immunoassays, fluorescence microscopy, flow cytometry, and affinity chromatography. Its utility lies in the ability to specifically label and detect biomolecules with high sensitivity. A key characteristic of fluorescein biotin is the quenching of its fluorescence upon binding to avidin or streptavidin, a property that is exploited in various binding assays.[1][2][3][4] This guide provides an in-depth overview of the core physicochemical properties of fluorescein biotin, detailed experimental protocols for its use, and logical diagrams of its application workflows.

Core Physicochemical Properties

The physicochemical properties of **fluorescein biotin** can vary slightly depending on the specific chemical linker connecting the fluorescein and biotin moieties. These linkers can influence factors such as solubility, steric hindrance, and the degree of fluorescence quenching upon binding. Below is a summary of the key properties for common variants of **fluorescein biotin**.

Quantitative Data Summary

Property	Value	Notes
Molecular Formula	C42H50N6O8S2	For 5-((N-(5-(N-(6-(Biotinoyl)amino)hexanoyl)amino)pentyl)thioureidyl) fluorescein.[5] Other variants exist.
C33H32N4O8S	For Biotin-4-Fluorescein.	
Molecular Weight	831.01 g/mol	For C42H50N6O8S2.
644.7 g/mol	For C33H32N4O8S.	
Appearance	Yellow to orange solid	_
Solubility	Soluble in DMSO and DMF. Slightly soluble in aqueous buffers, especially at pH > 7.	Stock solutions are typically prepared in anhydrous DMSO.
Excitation Maximum (λex)	~494 nm	Varies slightly between different commercial sources and measurement conditions.
Emission Maximum (λem)	~518 nm	Varies slightly between different commercial sources and measurement conditions.
Extinction Coefficient (ε)	~75,000 - 80,000 M ⁻¹ cm ⁻¹	At the excitation maximum.
Quantum Yield (Φ)	~0.92 (free form)	The quantum yield is significantly reduced upon binding to avidin or streptavidin.
Storage	Store at -20°C, protected from light and moisture.	Solutions are less stable and should be freshly prepared or stored in aliquots at -20°C.

Key Applications and Experimental Protocols

The unique properties of **fluorescein biotin** make it suitable for a range of applications. The high-affinity interaction between biotin and avidin/streptavidin is one of the strongest non-covalent interactions known in nature, providing a robust and specific labeling system.

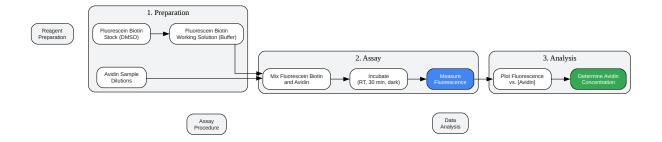
Avidin/Streptavidin Binding Assays (Fluorescence Quenching)

The quenching of fluorescein's fluorescence upon binding to avidin or streptavidin forms the basis of a simple and sensitive assay to quantify the concentration of biotin-binding sites or to determine the amount of biotinylated molecules in a sample.

- Reagent Preparation:
 - Prepare a stock solution of **fluorescein biotin** (e.g., 1 mM) in anhydrous DMSO.
 - Prepare a working solution of fluorescein biotin (e.g., 100 nM) in a suitable assay buffer (e.g., phosphate-buffered saline, pH 7.4).
 - Prepare a series of dilutions of the avidin sample of unknown concentration in the same assay buffer.
- Assay Procedure:
 - To a set of microplate wells or cuvettes, add a fixed volume of the fluorescein biotin working solution.
 - Add increasing volumes of the avidin dilutions to the wells.
 - Bring the final volume in each well to be the same with the assay buffer. Include a control
 well with only fluorescein biotin and buffer.
 - Incubate the plate at room temperature for 30 minutes, protected from light.
 - Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for fluorescein (e.g., Ex: 494 nm, Em: 518 nm).
- Data Analysis:

- Plot the fluorescence intensity as a function of the avidin concentration.
- The fluorescence will decrease as the avidin concentration increases due to quenching.
 The point at which the fluorescence reaches a minimum and then plateaus corresponds to the saturation of fluorescein biotin binding to avidin. This can be used to calculate the concentration of active avidin in the sample.

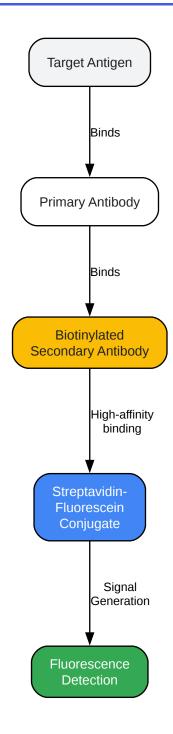
Protein and Antibody Labeling


Fluorescein biotin can be used to label proteins, antibodies, and other molecules containing primary amines through the use of an N-hydroxysuccinimide (NHS) ester derivative of **fluorescein biotin**.

- Reagent Preparation:
 - Dissolve the protein to be labeled in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH
 8.3-9.0). The buffer should be free of primary amines (e.g., Tris).
 - Immediately before use, dissolve the **fluorescein biotin**-NHS ester in anhydrous DMSO to a concentration of ~10 mg/mL.
- Labeling Reaction:
 - Add the dissolved **fluorescein biotin**-NHS ester to the protein solution while gently vortexing. The molar ratio of the NHS ester to the protein will need to be optimized but a starting point of 10-20 fold molar excess of the ester is common.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification of the Labeled Protein:
 - Remove the unreacted fluorescein biotin by dialysis against a suitable buffer (e.g., PBS)
 or by using a desalting column (e.g., Sephadex G-25).
 - The purified, labeled protein can be stored at 4°C for short-term storage or at -20°C for long-term storage.

Visualizations

Experimental Workflow: Fluorescence Quenching Assay



Click to download full resolution via product page

Caption: Workflow for determining avidin concentration using a **fluorescein biotin** fluorescence quenching assay.

Signaling Pathway: Biotin-Streptavidin Interaction in Immunoassays

Click to download full resolution via product page

Caption: Signal amplification in an immunoassay using the biotin-streptavidin system with a fluorescent reporter.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Application of biotin-4-fluorescein in homogeneous fluorescence assays for avidin, streptavidin, and biotin or biotin derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. biotium.com [biotium.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Fluorescein Biotin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159124#physicochemical-properties-of-fluorescein-biotin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com